molecular formula C5H6BrN3O2 B10908560 5-Bromo-1-ethyl-4-nitro-1H-pyrazole

5-Bromo-1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B10908560
M. Wt: 220.02 g/mol
InChI Key: RTPYNXAUYBXGCW-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine, ethyl, and nitro groups on the pyrazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-3-nitro-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a bromine atom on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-ethyl-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-ethyl-3-nitro-1H-pyrazole
  • 5-Bromo-1-methyl-4-nitro-1H-pyrazole
  • 5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Uniqueness

5-Bromo-1-ethyl-4-nitro-1H-pyrazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

5-bromo-1-ethyl-4-nitropyrazole

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3

InChI Key

RTPYNXAUYBXGCW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])Br

Origin of Product

United States

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